(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 5-chloro-2-methoxybenzoate
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Overview
Description
(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 5-chloro-2-methoxybenzoate is a versatile chemical compound with a unique structure that allows for diverse applications in scientific research. This compound is particularly noted for its potential in drug development and materials synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 5-chloro-2-methoxybenzoate typically involves the reaction of 5-chloro-2-methoxybenzoic acid with (4-Oxo-1,2,3-benzotriazin-3-yl)methyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the product is typically isolated using advanced separation techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 5-chloro-2-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted benzotriazinyl derivatives .
Scientific Research Applications
(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 5-chloro-2-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 5-chloro-2-methoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial for its potential therapeutic effects. The pathways involved may include inhibition of kinase activity or disruption of protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 5-chloro-2-methoxybenzoate: shares similarities with other benzotriazinyl derivatives and triazole compounds.
Triazolo[4,3-a]pyrazine derivatives: These compounds also exhibit significant biological activities and are used in similar research applications.
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and biological activity. Its combination of a benzotriazinyl moiety with a chloromethoxybenzoate group makes it particularly versatile for various applications in research and industry .
Properties
IUPAC Name |
(4-oxo-1,2,3-benzotriazin-3-yl)methyl 5-chloro-2-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O4/c1-23-14-7-6-10(17)8-12(14)16(22)24-9-20-15(21)11-4-2-3-5-13(11)18-19-20/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQKIDIRWKORAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)OCN2C(=O)C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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